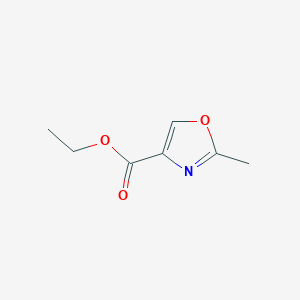

Ethyl 2-methyloxazole-4-carboxylate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPMRQTZCURBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439372 | |

| Record name | ethyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-43-8 | |

| Record name | ethyl 2-methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Methyloxazole 4 Carboxylate and Its Derivatives

Strategies for Oxazole (B20620) Ring Formation

The oxazole ring is a key structural motif found in a wide array of natural products and pharmacologically active compounds. The synthesis of this heterocyclic system, particularly derivatives like ethyl 2-methyloxazole-4-carboxylate, has been a subject of extensive research. Various strategies have been developed for the construction of the oxazole nucleus, ranging from classical cyclization reactions to modern metal-catalyzed approaches. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions, providing chemists with a versatile toolbox for the synthesis of diverse oxazole derivatives.

Cyclization Reactions and their Mechanistic Studies

Cyclization reactions represent the most traditional and widely employed methods for the formation of the oxazole ring. These reactions typically involve the intramolecular condensation of a linear precursor containing the necessary atoms to form the heterocyclic ring. Mechanistic studies of these cyclizations have been crucial in understanding the reaction pathways and optimizing conditions for higher yields and selectivity.

Cyclization of Alpha-Amino Ketones or Esters with Formic Acid Derivatives

The reaction of α-amino ketones or esters with derivatives of formic acid is a fundamental approach to constructing the oxazole ring. This method, a variation of the Robinson-Gabriel synthesis, involves the acylation of the amino group followed by cyclodehydration. wikipedia.orgpharmaguideline.comsynarchive.com

The mechanism commences with the N-acylation of the α-amino ketone or ester by a formic acid derivative, such as formic acid itself or its anhydride, to form an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the enol or enolate oxygen onto the amide carbonyl carbon. The subsequent dehydration of the resulting cyclic intermediate, often facilitated by a dehydrating agent like sulfuric acid or phosphoryl trichloride, yields the aromatic oxazole ring. pharmaguideline.comcutm.ac.in The choice of the dehydrating agent can be critical for the success of the reaction. pharmaguideline.com

Recent advancements have focused on developing milder and more efficient conditions for this cyclization. For instance, the use of triflic acid has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, which can be precursors to oxazoles. mdpi.com

Cyclization of Ethyl Acetoacetate (B1235776) with Hydroxylamine (B1172632) Hydrochloride

The reaction between ethyl acetoacetate and hydroxylamine hydrochloride is a well-established method for the synthesis of isoxazol-5(4H)-ones, which are structural isomers of oxazoles. orientjchem.orgresearchgate.net While this reaction does not directly yield the oxazole ring of this compound, it is a significant cyclization reaction in heterocyclic chemistry. The process typically involves a one-pot, three-component reaction with an aldehyde. orientjchem.orgresearchgate.net

The reaction is often catalyzed by an acid or a base and can be performed in environmentally friendly solvents like water. orientjchem.org The mechanism involves the initial formation of an oxime from the reaction of ethyl acetoacetate and hydroxylamine. This is followed by a condensation reaction with an aldehyde and subsequent intramolecular cyclization to afford the isoxazol-5(4H)-one ring system. heteroletters.org Researchers have explored various catalysts, such as sodium malonate and citric acid, to improve the efficiency and greenness of this synthesis. orientjchem.org

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Malonate | Water | 25 | Good to High | |

| Citric Acid | Water | Room Temp. | Excellent | orientjchem.org |

| [H2-BiPyr][ClO4]2 | Water | Reflux | High | researchgate.net |

| Sodium Saccharin | Water | Room Temp. | High | heteroletters.org |

Cyclodehydration of Alpha-Benzamidoacetoacetate Derivatives

The cyclodehydration of α-acylamino ketones is a cornerstone of oxazole synthesis, famously known as the Robinson-Gabriel synthesis. wikipedia.orgpharmaguideline.comsynarchive.com This method is particularly relevant for the synthesis of polysubstituted oxazoles. The starting α-acylamino ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

In this reaction, an α-benzamidoacetoacetate derivative, which is an α-acylamino ketone, undergoes intramolecular cyclization followed by dehydration. wikipedia.org The reaction is typically promoted by a strong dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphoryl trichloride. pharmaguideline.com

The mechanism involves the protonation of the ketone carbonyl, which facilitates the nucleophilic attack by the amide oxygen. This forms a five-membered ring intermediate, a dihydrooxazolol. Subsequent elimination of a water molecule leads to the formation of the aromatic oxazole ring. acs.org This methodology has been extended to solid-phase synthesis and coupled with other reactions like the Ugi reaction to create diverse oxazole-containing molecules. wikipedia.org

Metal-Catalyzed and Metal-Free Cycloaddition Approaches

In addition to classical cyclization methods, modern synthetic chemistry has seen the emergence of metal-catalyzed and metal-free cycloaddition reactions for the construction of the oxazole ring. These approaches often offer milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis has become a powerful tool in organic synthesis, and its application in the formation of heterocyclic compounds, including oxazoles, is well-documented. nih.govrsc.org Palladium-catalyzed reactions can facilitate the formation of key C-C and C-N bonds required for the oxazole ring system.

One notable palladium-catalyzed approach involves the intramolecular C-H functionalization and C-N bond formation. nih.gov While the primary examples often lead to carbazole (B46965) synthesis, the underlying principles can be adapted for oxazole formation. For instance, a palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters has been developed, providing access to α-hydroxy acid scaffolds that can be precursors to oxazoles. rptu.de

Furthermore, palladium catalysts have been employed in the direct arylation of pre-existing oxazole rings at the C-2 and C-5 positions, demonstrating the versatility of palladium in modifying the oxazole core. organic-chemistry.org These methods allow for the late-stage functionalization of oxazoles, which is a valuable strategy in medicinal chemistry and materials science.

| Reaction Type | Catalyst | Key Features | Reference |

| Intramolecular C-H Functionalization/C-N Bond Formation | Pd(OAc)2 | Forms carbazoles, principles adaptable for oxazoles | nih.gov |

| Decarboxylative 1,2-Addition | Pd catalyst | Access to α-hydroxy acid precursors | rptu.de |

| Direct C-5 and C-2 Arylation | Pd catalyst with specific phosphine (B1218219) ligands | High regioselectivity, late-stage functionalization | organic-chemistry.org |

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed reactions represent a powerful tool for the synthesis of oxazole rings. These methods often proceed under mild conditions and exhibit broad substrate scope. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. nih.govnih.gov This reaction typically involves the coupling of an organic azide (B81097) with a terminal alkyne to afford a 1,2,3-triazole. However, variations of this catalytic system are employed in the synthesis of oxazoles as well.

One such approach involves a modular and practical synthesis of highly substituted oxazoles through a sequential copper-catalyzed amidation of vinyl halides, followed by an iodine-promoted cyclization. organic-chemistry.org This method allows for the selective formation of a wide variety of functionalized oxazoles from simple and readily available precursors. organic-chemistry.org

Furthermore, a highly efficient copper-catalyzed tandem oxidative cyclization has been developed for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org This process is considered an attractive alternative to traditional synthetic methods. organic-chemistry.org Another novel approach is a palladium-catalyzed/copper-mediated oxidative cyclization for synthesizing trisubstituted oxazoles, which is believed to proceed through a cascade formation of C–N and C–O bonds. rsc.org

| Reaction Type | Catalyst System | Key Features | Reference |

| Amidation/Cyclization | Copper/Iodine | Modular, selective, uses simple precursors | organic-chemistry.org |

| Tandem Oxidative Cyclization | Copper | Mild conditions, readily available starting materials | organic-chemistry.org |

| Cascade Oxidative Cyclization | Palladium/Copper | Cascade C-N and C-O bond formation | rsc.org |

[3+2] Cycloaddition of Isocyanides with Acid Chlorides

The [3+2] cycloaddition reaction between isocyanides and acid chlorides is a direct and effective method for the construction of the oxazole core, specifically leading to 2,5-disubstituted oxazoles. researchgate.netrsc.org This reaction can be promoted by a base under mild conditions. rsc.org A notable advancement in this area is the use of a heterogeneous silver-metal-organic framework (AgMOF) catalyst, which addresses some of the limitations of previous methods. This silver-catalyzed approach demonstrates a broad substrate scope and good functional group compatibility. researchgate.net

The versatility of this methodology allows for the rapid assembly of disubstituted oxazoles in a single synthetic operation without the need for protecting groups. confex.com The process typically involves the sequential deprotonation of an isocyanide derivative, reaction with an alkyl halide, and subsequent addition of an acid chloride to form an intermediate that cyclizes to the oxazole. confex.com

| Catalyst/Promoter | Reactants | Product Type | Key Advantages | Reference |

| Base | Isocyanide, Acid Chloride | 2,5-disubstituted oxazoles | Mild conditions | rsc.org |

| Silver-MOF | Isocyanide, Acid Chloride | 2,5-disubstituted oxazoles | Heterogeneous catalyst, broad scope | researchgate.net |

| LiHMDS/2-mercaptoethanol | Anisylsulfanylmethylisocyanide, Alkyl Halide, Acid Chloride | C-4, C-5 disubstituted oxazoles | One-pot synthesis, no protecting groups | confex.com |

Oxidative Cyclization Techniques for Oxazole Formation

Oxidative cyclization represents a broad and versatile class of reactions for synthesizing oxazoles. These methods often involve the formation of the oxazole ring through an intramolecular C-O bond formation with concomitant oxidation.

A prominent technique is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which yields functionalized oxazoles in moderate to good yields. acs.org A key advantage of this method is that the oxidative carbon-oxygen bond formation is free of heavy metals. acs.org Similarly, hypervalent iodine reagents can mediate the oxidative cyclization of N-propargylamides to furnish oxazole derivatives. nsf.gov

In addition to iodine-based reagents, copper-catalyzed oxidative cyclizations are also prevalent. For instance, the copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization occurs at room temperature and produces a variety of 2,5-disubstituted oxazoles. organic-chemistry.org Palladium catalysis can also be employed in the oxidative cyclization of N-acyl enamides, providing a reliable and cost-effective route to versatile oxazole derivatives. consensus.app Some oxidative cyclizations of N-allylbenzamides can even proceed without a catalyst to yield 2,5-disubstituted oxazoles. nih.gov

| Reagent/Catalyst | Starting Material | Key Features | Reference |

| Phenyliodine diacetate (PIDA) | Enamides | Heavy-metal-free C-O bond formation | acs.org |

| Hypervalent iodine species | N-propargylamides | Access to substituted oxazoles | nsf.gov |

| Copper(II) | Enamides | Vinylic C-H functionalization at room temperature | organic-chemistry.org |

| Palladium | N-acyl enamides | Cost-effective, reliable | consensus.app |

| None (Catalyst-free) | N-allylbenzamides | Direct synthesis from accessible substrates | nih.gov |

Multi-Component Reactions and Tandem Processes

Multi-component and tandem reactions are highly efficient strategies for the synthesis of complex molecules like this compound from simple precursors in a single operation. These processes minimize waste and purification steps, aligning with the principles of green chemistry.

Staudinger, Aza-Wittig, and Isomerization Tandem Reactions from Azides

A powerful tandem sequence for the synthesis of trisubstituted oxazoles begins with organic azides. The reaction of an azide with triphenylphosphine (B44618) initiates a Staudinger reaction, forming an iminophosphorane. researchgate.net This intermediate can then undergo an intramolecular aza-Wittig reaction followed by isomerization to yield the final 2,4,5-trisubstituted oxazole. researchgate.netorganic-chemistry.org This one-pot method is notable for its simplicity, mild conditions, and good yields without the need for a catalyst. organic-chemistry.org

This tandem reaction has been successfully applied to synthesize a range of oxazole derivatives, some of which exhibit interesting fluorescence properties. researchgate.net The versatility of the aza-Wittig reaction is further demonstrated in its use for creating various heterocyclic and polycyclic systems. mdpi.comnih.gov

Conjugate Addition-Elimination followed by Oxidative Cyclization

The synthesis of oxazoles can also be achieved through a sequence involving conjugate addition-elimination followed by an oxidative cyclization. While specific examples directly leading to this compound are part of proprietary research, the general principles can be outlined. This sequence would likely begin with a Michael acceptor substrate to which a suitable nitrogen-containing nucleophile is added.

Regioselective Functionalization and Derivatization

The regioselective functionalization of the pre-formed oxazole ring is crucial for creating a diverse range of derivatives. The inherent electronic properties of the oxazole ring dictate the positions most susceptible to electrophilic or nucleophilic attack. The C2 position of the oxazole ring is the most electron-deficient and can be deprotonated by strong bases to introduce substituents. pharmaguideline.com However, nucleophilic attacks can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com

A recent study demonstrated a base-promoted, regioselective synthesis of substituted thiazoles, a related heterocycle, which highlights the potential for controlling regioselectivity in the synthesis of heterocycles like oxazoles. rsc.org This particular methodology allows for the specific placement of tosyl and ester groups on the thiazole (B1198619) ring. rsc.org Such principles of regiocontrol are applicable to the synthesis of specifically substituted oxazoles like this compound and its derivatives, such as 4-Ethyl-2-methyloxazole-5-carboxylic acid. bldpharm.com The development of regioselective methods allows for the precise tuning of the electronic and steric properties of the final molecule, which is often essential for its intended application.

Electrophilic Bromination for Substituted Bromooxazoles

Electrophilic bromination is a pivotal reaction for installing a bromine atom onto the oxazole ring, most commonly at the 5-position. This creates a versatile intermediate, ethyl 5-bromo-2-methyloxazole-4-carboxylate, which serves as a linchpin for subsequent chemical transformations. A prevalent method for this transformation involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in a suitable solvent, such as acetonitrile, at room temperature, affording the desired product in high yields.

Alternatively, elemental bromine (Br₂) can be employed, often in the presence of a Lewis acid or Brønsted acid catalyst to enhance the electrophilicity of the bromine. The choice of solvent and the careful control of reaction temperature are crucial for maximizing the yield of the 5-bromo derivative while minimizing the formation of undesirable byproducts.

Table 1: Comparison of Electrophilic Bromination Methods

| Reagent | Solvent | Typical Conditions | Key Advantage |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | High selectivity and yield |

Lithiation and Subsequent Electrophilic Quenching

Lithiation offers a powerful and versatile strategy for the introduction of a wide array of functional groups onto the oxazole ring. This method involves the deprotonation of the C5-position of this compound using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This step is performed at very low temperatures, typically -78 °C, to generate a highly reactive 5-lithiooxazole intermediate.

This lithiated species can then be "quenched" by reacting it with a variety of electrophiles. For instance, treatment with an aldehyde or a ketone introduces a new carbon-carbon bond and a hydroxyl functional group. The versatility of this approach allows for the systematic modification of the oxazole core, enabling the synthesis of a broad spectrum of derivatives with tailored functionalities. The careful control of the reaction temperature throughout the process is critical to prevent side reactions and ensure the desired outcome.

Nucleophilic Substitution Pathways for Functional Group Introduction

Nucleophilic substitution reactions provide another important avenue for the functionalization of the this compound system, particularly when a suitable leaving group, such as the bromine atom in ethyl 5-bromo-2-methyloxazole-4-carboxylate, is present. The bromo-substituted oxazole is an excellent substrate for these transformations.

The bromine atom at the 5-position can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce nitrogen, sulfur, and oxygen-containing moieties, respectively. These reactions are often facilitated by transition metal catalysts, such as palladium or copper. For example, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are effective for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines. Similarly, copper-catalyzed reactions can be employed to introduce other nucleophiles, further expanding the diversity of accessible derivatives.

Large-Scale and Sustainable Synthesis Approaches

The successful transition of synthetic procedures from the laboratory bench to an industrial scale requires a focus on process optimization and sustainability. These considerations are crucial for ensuring the economic viability and environmental responsibility of producing this compound and its derivatives.

Process Optimization for Industrial Scale-Up

The scale-up of the synthesis of this compound necessitates a thorough optimization of reaction parameters to ensure a safe, efficient, and cost-effective manufacturing process. For instance, in the classical Hantzsch synthesis of the oxazole ring, factors such as reaction temperature, reactant concentrations, and the choice of solvent and catalyst are carefully adjusted to maximize product yield and throughput while minimizing reaction times and energy consumption.

A significant challenge in large-scale production is the purification of the final product. Traditional laboratory techniques like column chromatography are often impractical and generate substantial waste. Therefore, the development of more scalable purification methods, such as crystallization or distillation, is a key focus of process optimization. The ultimate goal is to establish a robust, reproducible, and economically sound process for the industrial production of high-purity this compound.

Green Chemistry Principles in Oxazole Synthesis

The integration of green chemistry principles into the synthesis of oxazoles is an increasingly important area of research, aimed at minimizing the environmental impact of chemical production. A key strategy is the replacement of hazardous solvents with more environmentally benign alternatives. Many traditional organic syntheses utilize volatile organic compounds (VOCs), which can be detrimental to the environment and human health. Researchers are actively exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids in oxazole synthesis.

Another core principle of green chemistry is atom economy, which seeks to design reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus reducing waste. The development of highly efficient catalytic systems, particularly those using heterogeneous catalysts that can be easily recovered and reused, is a major focus. Furthermore, the design of one-pot or tandem reaction sequences, where multiple synthetic transformations are performed in a single reaction vessel, can significantly reduce the number of intermediate purification steps, leading to a more streamlined and less wasteful process.

Chemical Reactivity and Transformation Mechanisms

Oxidation and Reduction Pathways of the Oxazole (B20620) Core and its Substituents

The oxazole ring and its substituents can undergo a range of oxidative and reductive transformations, which can lead to either functional group modification or complete ring cleavage, depending on the reagents and conditions employed.

Selective Oxidation Reactions for Oxazole Derivatives

The oxazole ring is susceptible to oxidation, which can result in ring opening or modification. Strong oxidizing agents like cold potassium permanganate (B83412) or ozone can cleave the oxazole ring. Photo-oxidation, particularly with singlet oxygen, is another significant degradation pathway. This reaction typically proceeds via a [4+2]-cycloaddition across the C2 and C5 positions, forming an unstable endoperoxide intermediate that rapidly decomposes, often leading to triamides or other ring-cleaved products researchgate.netnih.gov. The presence of methyl and phenyl functional groups can influence the stability of the ring-opening products researchgate.net.

In addition to ring-cleavage, oxidation can occur on the substituents. The C2-methyl group, for instance, can be a site for oxidation. While direct studies on ethyl 2-methyloxazole-4-carboxylate are limited, research on the analogous 2-methylbenzothiazole (B86508) shows that gas-phase oxidation with hydroxyl radicals can lead to the formation of the corresponding aldehyde (2-formylbenzothiazole) nih.gov. This suggests a potential pathway for the oxidation of the C2-methyl group of the target compound to a formyl group under specific conditions.

Furthermore, enzymatic oxidation of the oxazole ring itself has been observed. In certain biological systems, 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone by cytosolic aldehyde oxidase acs.orgnih.gov. This reaction represents a novel metabolic pathway for this class of heterocycles acs.orgnih.gov. The oxidation of oxazolines, the partially reduced precursors to oxazoles, to the aromatic oxazole is a common synthetic step, often achieved with reagents like manganese dioxide (MnO₂) rsc.org.

Reductive Transformations of the Oxazole Ring System

The reduction of the oxazole moiety can proceed in several ways. Catalytic asymmetric hydrogenation of substituted oxazoles using a chiral ruthenium catalyst has been shown to successfully reduce the ring to the corresponding chiral oxazolines with high enantioselectivity acs.orgnih.gov. This represents a significant method for accessing chiral oxazolines from readily available aromatic precursors nih.gov.

The ester group at the C4 position can also be selectively reduced. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol (2-methyl-4-(hydroxymethyl)oxazole) . However, for a partial reduction to the aldehyde (2-methyl-4-formyloxazole), a bulkier and more controlled reducing agent is required. Di-isobutylaluminum hydride (DIBAL-H) is particularly effective for the partial reduction of esters to aldehydes, provided the reaction is carried out with one equivalent of the reagent at low temperatures masterorganicchemistry.com.

Ester and Formyl Group Transformations

The functional groups attached to the oxazole core are key sites for synthetic manipulation. The C4-ethyl carboxylate can be hydrolyzed or decarboxylated, and the related formyl group can be converted into a wide array of other functionalities.

Hydrolysis and Decarboxylation Reactions

The ethyl ester of this compound can be readily hydrolyzed under acidic or basic conditions to yield 2-methyloxazole-4-carboxylic acid sigmaaldrich.comstenutz.eu. This carboxylic acid is a stable, solid compound that serves as a precursor for further reactions sigmaaldrich.com.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for carboxylic acids wikipedia.org. For heteroaromatic carboxylic acids, this transformation often requires heating, sometimes in the presence of a catalyst or a reagent like soda lime libretexts.org. Specifically, 2-methyloxazole-4-carboxylic acid has been used as a reactant in palladium-catalyzed decarboxylative C-H cross-coupling reactions, which inherently involves the loss of the carboxylic acid group during the catalytic cycle sigmaaldrich.com. This demonstrates that the C4-carboxyl group can be removed to generate a C-H bond at that position, which can then participate in further coupling.

Conversion of Formyl to Other Functional Groups

While the title compound possesses an ester group, its reduction product, 2-methyloxazole-4-carboxaldehyde, is a versatile intermediate researchgate.net. The formyl group is readily converted into other functional groups. For instance, it can be oxidized back to the carboxylic acid using standard oxidizing agents. Conversely, it can be further reduced to the primary alcohol, 2-methyl-4-(hydroxymethyl)oxazole. The aldehyde also serves as an electrophile in reactions such as Wittig couplings to form alkenes or in reductive amination to produce various amines. The large-scale preparation of 2-methyloxazole-4-carboxaldehyde highlights its importance as a building block in the synthesis of more complex molecules, such as the C-ring of the natural product phorboxazole A researchgate.net.

Cross-Coupling and Annulation Reactions

The oxazole ring is a suitable substrate for modern cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding its synthetic utility. The unsubstituted C5 position and the functionalized C2 and C4 positions are all potential sites for these transformations.

The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a powerful tool for C-C bond formation wikipedia.orglibretexts.org. The C5 position of this compound, being an electron-rich C-H bond on a heterocycle, is a prime candidate for direct C-H activation and arylation with aryl halides researchgate.net.

The Suzuki-Miyaura coupling, which joins an organoboron species with a halide or triflate, is also widely applicable to oxazole systems nih.govresearchgate.net. While direct C-H activation Suzuki couplings are known, a more common approach involves pre-functionalization of the oxazole ring. For example, the C4-position can be functionalized for Suzuki coupling by converting the carboxylic acid into a triflate, which then couples with various boronic acids acs.org. Similarly, the C2-position can be made reactive towards Suzuki coupling if a leaving group, such as a chlorine atom, is present acs.org. These methods allow for the modular construction of highly substituted oxazole derivatives nih.govresearchgate.net.

Annulation reactions, such as the Diels-Alder reaction, provide a route to fuse new rings onto the oxazole core. Oxazoles can act as dienes in [4+2] cycloadditions with various dienophiles, leading to the formation of pyridine (B92270) derivatives after the extrusion of the oxygen bridge from the initial cycloadduct.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. rsc.orguib.no For a molecule like this compound to participate in this reaction, it must first be functionalized with a suitable leaving group, typically a halogen, at a position amenable to oxidative addition by the palladium catalyst.

While direct halogenation of the oxazole ring of this compound can be challenging, a common strategy involves the synthesis of a halogenated precursor. For instance, a 5-halo-2-methyloxazole derivative can be prepared and subsequently coupled with a variety of boronic acids or their esters. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the oxazole, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. mdpi.com

The reactivity of halo-oxazoles in Suzuki-Miyaura coupling is influenced by the nature of the halogen and the electronic properties of the substituents on the oxazole ring. Generally, the reactivity follows the trend I > Br > Cl. The electron-withdrawing nature of the ethyl carboxylate group at the 4-position can influence the electron density of the oxazole ring, potentially affecting the rate of oxidative addition.

Below is a representative table of Suzuki-Miyaura cross-coupling reactions with a hypothetical 5-bromo-2-methyloxazole-4-carboxylate, illustrating the versatility of this approach in generating a diverse range of substituted oxazoles.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 80 | 78 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dtbpf)Cl₂ | Na₂CO₃ | DME/H₂O | 95 | 88 |

Heck Coupling Reactions of Vinyloxazole Derivatives

The Heck coupling reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes, catalyzed by a palladium salt. organic-chemistry.org In the context of this compound, this reaction is most relevant when the methyl group at the 2-position is transformed into a vinyl group, yielding Ethyl 2-vinyloxazole-4-carboxylate. tandfonline.comtandfonline.com This vinyloxazole derivative can then serve as the alkene component in Heck coupling reactions with various aryl or vinyl halides.

The reaction of Ethyl 2-vinyloxazole-4-carboxylate with an aryl halide, for instance, proceeds via the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by the coordination of the vinyloxazole's double bond to the palladium center and subsequent migratory insertion of the vinyl group into the palladium-aryl bond. A final β-hydride elimination step regenerates the double bond in the product, now extended and conjugated, and the palladium(0) catalyst is regenerated in the presence of a base.

The regioselectivity of the Heck reaction with Ethyl 2-vinyloxazole-4-carboxylate is typically high, with the aryl group adding to the less substituted carbon of the vinyl group (the terminal carbon), leading to the formation of a trans-substituted alkene. organic-chemistry.org

The following table presents examples of Heck coupling reactions involving Ethyl 2-vinyloxazole-4-carboxylate with various organic halides.

| Entry | Organic Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 |

| 2 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 82 |

| 3 | 2-Iodothiophene | Pd(PPh₃)₄ | NaOAc | DMA | 110 | 75 |

| 4 | Vinyl bromide | Pd(OAc)₂/dppp | Ag₂CO₃ | THF | 70 | 68 |

Diels-Alder Reactions for Fused Heterocyclic Systems

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.commasterorganicchemistry.com While the oxazole ring itself is generally a poor diene due to its aromatic character, derivatives of this compound can be employed in Diels-Alder reactions in two primary ways.

Firstly, the vinyloxazole derivative, Ethyl 2-vinyloxazole-4-carboxylate, can act as an excellent dienophile due to the electron-withdrawing nature of the adjacent oxazole ring and the ethyl carboxylate group, which activate the double bond towards reaction with electron-rich dienes. tandfonline.com The reaction of Ethyl 2-vinyloxazole-4-carboxylate with a diene, such as 2,3-dimethyl-1,3-butadiene, would lead to the formation of a cyclohexene (B86901) ring fused to the oxazole, creating a complex heterocyclic system. The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a syn addition. masterorganicchemistry.com

Secondly, while less common, the oxazole ring can be made to participate as a diene in an inverse-electron-demand Diels-Alder reaction if paired with a very electron-rich dienophile. A more synthetically viable approach involves the in-situ generation of a more reactive diene from the oxazole. For instance, certain oxazoles can undergo a ring-opening to form a nitrile ylide, which can then participate in cycloaddition reactions. However, a more direct application of the Diels-Alder reaction involves using the oxazole as a masked diene. For example, some furan (B31954) derivatives, which are structurally similar to oxazoles, have been shown to act as dienes in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or under high pressure. rsc.org

The table below illustrates potential Diels-Alder reactions where Ethyl 2-vinyloxazole-4-carboxylate acts as a dienophile.

| Entry | Diene | Lewis Acid Catalyst | Solvent | Temp (°C) | Product |

| 1 | 2,3-Dimethyl-1,3-butadiene | None | Toluene | 110 | Fused cyclohexene-oxazole |

| 2 | Cyclopentadiene | BF₃·OEt₂ | Dichloromethane | 0 | Bridged bicyclic oxazole |

| 3 | Danishefsky's diene | ZnCl₂ | THF | 25 | Functionalized cyclohexenone |

| 4 | Anthracene | High Pressure (10 kbar) | Dichloromethane | 100 | Fused polycyclic system |

Applications in Medicinal Chemistry and Biological Sciences

Drug Discovery and Development Potentials

The inherent chemical properties of Ethyl 2-methyloxazole-4-carboxylate make it a valuable intermediate for generating diverse molecular libraries. pharmaffiliates.com The ester group provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecules.

Role as Key Synthetic Intermediates for Bioactive Molecules

This compound is recognized as a useful research chemical and a key building block for creating more complex, biologically active compounds. pharmaffiliates.com The oxazole (B20620) core is an important motif in drug discovery, and the ester functional group on this heterocycle allows for its incorporation into larger molecular frameworks. nih.gov

For instance, the synthesis of novel thiophene-oxazole hybrids has been achieved, demonstrating how the oxazole moiety can be integrated into different heterocyclic systems to create compounds for biological screening. rjstonline.com The commercial availability of closely related structures, such as 4-Ethyl-2-methyloxazole-5-carboxylic acid, further indicates the utility of this chemical family as foundational materials for synthetic chemists. bldpharm.com The strategic use of such intermediates is crucial in developing new pharmacologically important molecules. nih.gov

Design and Synthesis of Novel Therapeutic Agents

The fundamental structure of this compound is a key component in the design and synthesis of new therapeutic candidates across several disease areas.

Anti-Cancer Agents

The oxazole scaffold is a component of various compounds investigated for their anti-cancer properties. A continuous search for new molecules with anti-cancer activity is vital due to issues like side effects and drug resistance in existing therapies. biointerfaceresearch.com Research has focused on synthesizing complex oxazole derivatives and evaluating their efficacy against numerous cancer cell lines. biointerfaceresearch.com

In one study, a series of 2-Aryl-4-Arylsulfonyl-1,3-Oxazoles were synthesized and tested. These compounds demonstrated notable activity, with some derivatives showing a cytostatic effect, meaning they could inhibit cell growth. biointerfaceresearch.com

Anticancer Activity of Synthesized Oxazole Derivatives

| Compound | Cancer Type | Cell Line | Effect | Source |

|---|---|---|---|---|

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (Glioblastoma) | SNB-75 | Cytostatic Effect | biointerfaceresearch.com |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (Gliosarcoma) | SF-539 | Cytostatic Effect | biointerfaceresearch.com |

Anti-Inflammatory Compounds

Inflammation is a key factor in many chronic diseases, and the development of new anti-inflammatory agents is a major research goal. nih.gov The oxazole nucleus has been explored as a scaffold for this purpose. For example, research into oxazole-acetate derivatives has been conducted to identify potential anti-inflammatory agents. rjstonline.com While many non-steroidal anti-inflammatory drugs (NSAIDs) have a carboxylic acid moiety that can cause gastrointestinal issues, researchers are exploring derivatives like 1,3,4-oxadiazoles to create compounds with better safety profiles. nih.gov

One study detailed the synthesis of an ethyl propanoate derivative, which was evaluated for its ability to inhibit the COX-2 enzyme, a key mediator of the inflammatory response. nih.gov The compound showed significant inhibitory activity, with a calculated IC₅₀ value of 105 μg/mL, indicating its potential as an anti-inflammatory agent. nih.gov

In Vitro COX-2 Inhibition Data

| Compound | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | 105 μg/mL | nih.gov |

Anti-Microbial and Anti-Bacterial Activities

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a rich source for such discoveries. researchgate.net Researchers have utilized the oxazole framework to synthesize novel compounds with potential antimicrobial activity.

A study focused on the green synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. These complex molecules, which combine oxazole and thiophene (B33073) rings, were screened for activity against a panel of bacteria and fungi. rjstonline.com This work highlights a strategy of using the oxazole core as a foundation for building new potential treatments for infectious diseases. rjstonline.com

Screening of Synthesized Oxazole-Thiophene Derivatives

| Compound Class | Screening | Target Organisms | Source |

|---|---|---|---|

| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Antimicrobial | Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Fungi (Candida albicans, Aspergillus niger) | rjstonline.com |

Anti-Viral Agents

The global health landscape underscores the urgent need for novel antiviral therapies. nih.gov The search for these agents often involves screening diverse chemical libraries, including those based on heterocyclic scaffolds like oxazole. Research has shown that natural products containing various chemical structures can inhibit the replication of viruses such as human coronavirus HCoV-229E. nih.gov

While direct synthesis from this compound is not always documented, the potential of the oxazole core is evident. For example, a family of synthetic oxazole-based macrocycles was discovered to be active against SARS-CoV-2, demonstrating the utility of the oxazole ring in designing potent antiviral compounds.

Enzyme Inhibitors

Receptor Modulators

Similarly, specific data on this compound as a receptor modulator is scarce. The analogous compound, methyl 2-vinyloxazole-4-carboxylate, is noted for its use in the study of receptor modulators, but this application is not directly attributed to this compound in the available literature. The parent molecule, 2-methyloxazole-4-carboxylic acid, has been involved in the synthesis of compounds that affect the human protease-activated receptor 2. sigmaaldrich.com

Synthesis of Natural Product Analogs and Derivatives

The utility of this compound as a direct precursor in the synthesis of natural product analogs and derivatives is not extensively documented. The oxazole ring itself is a structural motif found in numerous natural products, many of which possess significant biological activities. However, specific examples of synthetic pathways commencing from this compound to create analogs of natural products are not prominently featured in scientific publications.

Application in the Synthesis of Vitamins

Currently, there is no available scientific literature that describes the application of this compound in the synthesis of any vitamins.

Biochemical and Pharmacological Research

Investigation of Molecular Target Interactions

Detailed investigations into the specific molecular target interactions of this compound are not described in the available research. For a compound to be characterized in this manner, studies such as binding assays, X-ray crystallography of the compound bound to a target, and computational docking studies would be necessary. Such data for this compound is not currently published.

Modulation of Signal Transduction Pathways

Consistent with the lack of specific molecular target data, there are no published studies detailing the effects of this compound on specific signal transduction pathways. Understanding such modulation would require evidence of interaction with a molecular target that is a component of a known signaling cascade.

Solid-Phase Peptide Synthesis utilizing Oxazole Derivatives

The incorporation of unnatural amino acids and heterocyclic scaffolds into peptides is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. mdpi.comnih.gov Oxazole-containing amino acids are valuable building blocks in this endeavor, and research into their use in solid-phase peptide synthesis (SPPS) has yielded promising results. nih.govnih.gov

While direct utilization of this compound in SPPS is not extensively documented, the synthesis of peptidomimetics based on the closely related 2-aminoalkyloxazole-4-carboxylic acids has been successfully demonstrated. researchgate.net In this context, the oxazole-4-carboxylate core serves as a rigid and synthetically versatile scaffold. The general approach involves the coupling of these oxazole-based building blocks, often as their carboxylic acids, to a growing peptide chain on a solid support. nih.govresearchgate.net

The synthesis of a new family of densely functionalized oxazole-containing amino acids has been reported, which were subsequently used to prepare macrocycles through a combination of solid- and solution-phase synthesis. nih.govacs.orgfigshare.com These macrocyclic scaffolds, featuring orthogonally protected functional groups, are valuable for creating complex molecular architectures. nih.govacs.orgfigshare.com

A general and robust method for the synthesis of 2,4-disubstituted oxazoles from α-amino acids has also been developed. acs.orgnih.govfigshare.com This method allows for significant diversity in the substituents at the 2 and 4 positions of the oxazole ring, highlighting the adaptability of this heterocyclic system for creating a wide array of peptidomimetic structures.

The table below summarizes the types of oxazole derivatives used in peptide synthesis and the key findings of the research.

| Oxazole Derivative Type | Application in Peptide Synthesis | Key Research Findings |

| 2-Aminoalkyloxazole-4-carboxylic acids | Building blocks for linear and cyclic peptidomimetics | Successfully incorporated into peptide chains on solid supports (Wang and Rink-linked resins). researchgate.net |

| Densely functionalized oxazole-containing amino acids | Construction of orthogonally protected macrocyclic scaffolds | Enabled the synthesis of complex macrocycles with potential for supramolecular chemistry applications. nih.govacs.orgfigshare.com |

| 2,4-Disubstituted oxazoles derived from α-amino acids | Creation of diverse peptidomimetic surrogates | A general synthetic route was established, allowing for varied functionality at the 2 and 4 positions of the oxazole ring. acs.orgnih.govfigshare.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Incorporation of unnatural β-amino acids into peptides | Successfully coupled to resin-bound peptides, creating novel α/β-mixed peptide hybrids. nih.gov |

Induction of Plant Defense Mechanisms

The protection of crops from pathogens is a critical aspect of agriculture, and the induction of a plant's own defense mechanisms is an increasingly explored and environmentally conscious alternative to the direct application of pesticides. nih.govfrontiersin.org Synthetic elicitors, or plant activators, are small molecules that can trigger these innate immune responses. nih.gov While the direct application of this compound as a plant defense elicitor is not yet established, the broader class of heterocyclic compounds, including oxazole and isoxazole (B147169) derivatives, has shown promise in this area. researchgate.netmdpi.comresearchgate.net

Research has shown that certain heterocyclic compounds can act as synthetic elicitors, mimicking natural signaling molecules involved in plant defense, such as salicylic (B10762653) acid. nih.gov For instance, isoxazole derivatives have been identified as new nitric oxide elicitors in Arabidopsis tissues. researchgate.net Nitric oxide is a key signaling molecule in the plant defense cascade, and its induction can lead to a broad-spectrum resistance against pathogens.

Furthermore, a study on synthetic low molecular weight heterocyclic compounds, including derivatives of oxazole, demonstrated their plant growth-regulating activities. researchgate.net These compounds exhibited auxin-like and cytokinin-like activities, which can influence plant development and, indirectly, its resilience to stress.

The table below presents findings on related heterocyclic compounds and their observed effects on plants.

| Heterocyclic Compound Class | Specific Derivative(s) | Observed Effect on Plants |

| Isoxazoles | 3,5-Disubstituted isoxazoles | Elicitation of nitric oxide and reactive oxygen species in Arabidopsis tissues. researchgate.net |

| Oxazoles | General derivatives | Displayed plant growth regulating (auxin-like and cytokinin-like) activities in pea and maize. researchgate.net |

| Thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylates | Various ester derivatives | Acted as plant activators, showing in vivo and in vitro activity against several plant diseases. rhhz.net |

While direct evidence for this compound is pending, the existing research on related oxazole and isoxazole structures suggests a potential for this compound to influence plant physiology, including defense responses. Further investigation is warranted to explore this promising avenue.

Materials Science and Advanced Applications

Development of Fluorescent Probes and Dyes

The oxazole (B20620) core is a well-established fluorophore present in various fluorescent dyes and labels. Ethyl 2-methyloxazole-4-carboxylate, as a derivative of this core, holds significant potential in the design and synthesis of new fluorescent probes.

The fluorescence of oxazole derivatives is highly dependent on their chemical structure, and understanding these relationships is key to designing effective fluorescent probes. Research into oxazole-4-carboxylate derivatives has revealed that their photophysical properties can be finely tuned by modifying the substituents on the oxazole ring. tandfonline.com

The 5-aryl-4-carboxyoxazole core is considered a promising platform for developing new fluorescent dyes due to its ability to produce high quantum yields and emit in the visible spectrum, despite its relatively small molecular size. tandfonline.com The presence of the carboxylate group at the 4-position also provides a convenient handle for further chemical modifications, allowing for the attachment of other functional groups to create targeted or environmentally sensitive probes.

The photophysical properties of some 2,5-disubstituted oxazole-4-carboxylates have been shown to have a moderate sensitivity to the polarity of the solvent, which suggests their potential use as fluorescent probes for studying the microenvironment of complex systems. researchgate.net

A selection of fluorescent oxazole-4-carboxylate derivatives and their reported photophysical properties are presented below:

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Oxazole 4a | - | Violet-blue | - |

| Oxazole 4b | - | Violet-blue | 0.82 |

| Oxazole 4c | Red-shifted vs 4b | Violet-blue | - |

| Oxazole 4d | - | Violet-blue | - |

| Data derived from studies on similar oxazole-4-carboxylate derivatives. tandfonline.com |

It is important to note that while the general principles of structure-property relationships for oxazole-4-carboxylates are established, specific photophysical data for this compound itself is not extensively documented in the public domain. However, based on the research on analogous compounds, it can be inferred that it would likely exhibit fluorescence, and its properties could be modulated through further chemical synthesis.

The ability to function as a fluorophore makes oxazole derivatives, including by extension this compound, attractive candidates for use as fluorescent tags in biological systems. nih.gov These tags can be covalently attached to biomolecules such as proteins or nucleic acids, allowing for their visualization and tracking within living cells.

The oxazole scaffold is a key component of various biologically active compounds and natural products, indicating its compatibility with biological environments. nih.gov Highly substituted oxazole derivatives have been successfully employed as organelle-targeting fluorophores (OTFPs) for imaging mitochondria and lysosomes. nih.gov The design of such probes often incorporates a donor-π-acceptor (D-π-A) framework to enhance fluorescence efficacy. nih.gov

The carboxylate group in this compound provides a reactive site for conjugation to biomolecules. For example, it can be activated to form an amide bond with the amine groups of amino acid residues in proteins. This versatility allows for the targeted labeling of specific cellular components. One of the key advantages of using small organic molecules like oxazole derivatives as fluorescent probes is the ability to tune their excitation and emission wavelengths through chemical modification, which can help in avoiding autofluorescence from biological samples. nih.gov

While specific studies detailing the use of this compound as a fluorescent tag are not prevalent, the established utility of the oxazole-4-carboxylate core in creating fluorescent labels for peptides highlights its potential in this area. researchgate.net The development of fluorescent probes based on this scaffold for the detection of specific biological analytes remains an active area of research.

Specialty Chemicals and Novel Materials Research

This compound serves as a valuable building block in the synthesis of specialty chemicals and the development of novel materials. pharmaffiliates.combldpharm.com Its heterocyclic structure and multiple functional groups make it a versatile precursor for more complex molecules with tailored properties.

In the realm of specialty chemicals, this compound is used in organic synthesis as an intermediate for producing a variety of other chemical entities. pharmaffiliates.comechemi.com The oxazole ring can be found in a number of pharmaceuticals, and thus, this compound is a relevant starting material in medicinal chemistry research. nih.gov

Furthermore, in materials science, there is a growing demand for new functional organic materials for applications in electronics and photonics. researchgate.net this compound can be utilized in the synthesis of polymers and other advanced materials. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in polymerization reactions. vt.edu The development of novel conjugated polymers containing heterocyclic building blocks is a key area of research for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.comresearchgate.net

The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives highlights the utility of oxazole-based compounds in creating new molecular architectures with potential applications in various fields. rjstonline.com The ability to readily modify the structure of this compound allows for the systematic tuning of the properties of the resulting materials.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of "Ethyl 2-methyloxazole-4-carboxylate." These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that act as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "this compound," both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, arising from spin-spin coupling. The methyl group attached to the oxazole (B20620) ring appears as a singlet. The proton on the oxazole ring itself also produces a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the ester group, the carbon atoms of the oxazole ring, and the carbons of the ethyl and methyl substituents. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~2.7 | Singlet | Oxazole-CH₃ |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |

| ¹³C | ~162 | Singlet | C=O (Ester) |

| ¹³C | ~159 | Singlet | C2-Oxazole |

| ¹³C | ~156 | Singlet | C5-Oxazole |

| ¹³C | ~126 | Singlet | C4-Oxazole |

| ¹³C | ~61 | Singlet | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

| ¹³C | ~12 | Singlet | Oxazole-CH₃ |

| Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. |

Mass Spectrometry (MS, HRMS, ESI-MS, GC/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can confirm the molecular formula. nih.gov

In the mass spectrum of "this compound," the molecular ion peak (M⁺) would correspond to its molecular weight (155.15 g/mol ). pharmaffiliates.com Fragmentation patterns, which result from the breakdown of the molecular ion, can provide further structural information. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org Electrospray ionization (ESI) is a soft ionization technique often used to generate the molecular ion with minimal fragmentation.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 156.0655 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 178.0475 | Typically within a few ppm of the calculated value |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the functional groups present. vscht.cz For "this compound," the IR spectrum would show characteristic absorption bands.

The most prominent band would be from the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1700-1750 cm⁻¹. libretexts.orgchemguide.co.uk Other significant absorptions would include those for the C=N and C-O-C bonds of the oxazole ring, as well as C-H stretching and bending vibrations from the alkyl groups. 911metallurgist.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1700 - 1750 |

| Oxazole (C=N) | Stretch | 1600 - 1680 |

| C-O (Ester & Oxazole) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds and for quantifying the yield of a reaction. rsc.org In an HPLC analysis of "this compound," the compound is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is assessed by the presence of a single major peak, and the area under this peak can be used to calculate the yield.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile compounds. mdpi.comresearchgate.net "this compound" can be analyzed by GC/MS to confirm its identity and purity, especially in complex mixtures. spectrabase.com

In a GC/MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification by matching the retention time and the mass spectrum to a known standard or library data. mdpi.com

X-ray Crystallography for Molecular Conformation and Crystal Packing

As of the current available scientific literature, detailed X-ray crystallographic data for this compound, including its specific molecular conformation and crystal packing, has not been publicly reported. Searches of crystallographic databases and scholarly articles did not yield any published single-crystal X-ray diffraction studies for this specific compound.

While X-ray crystallography remains a definitive method for elucidating the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions, such an analysis for this compound is not available in the public domain.

Further research, specifically a single-crystal X-ray diffraction study, would be required to determine the precise solid-state structure of this compound and to provide the empirical data for a detailed discussion of its molecular conformation and crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of ethyl 2-methyloxazole-4-carboxylate. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich, making them potential sites for electrophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are useful for predicting sites of nucleophilic and electrophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to quantify the molecule's reactivity.

In studies of other oxazole derivatives, DFT calculations have been successfully used to determine their stability and reactivity. For instance, the optimized structures obtained from DFT are often the starting point for more complex studies like molecular docking.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

| Ionization Potential | 8.0 eV | Energy required to remove an electron |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Molecular Dynamics Simulations for Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the interactions of this compound with its environment, such as a solvent or a biological macromolecule.

In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-receptor complex. For example, if this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to:

Analyze the stability of the binding pose: By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site of the protein.

Characterize intermolecular interactions: MD simulations can identify and quantify the hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity.

Evaluate conformational changes: The simulation can reveal if the binding of the ligand induces any conformational changes in the protein, which can be important for its function.

The stability of the simulated system is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the system has reached equilibrium.

Computational Design of Novel Oxazole Derivatives

This compound can serve as a scaffold for the computational design of novel oxazole derivatives with tailored properties. This process, often referred to as structure-based drug design, involves modifying the structure of the lead compound to improve its activity, selectivity, or pharmacokinetic properties.

The general workflow for the computational design of novel derivatives includes:

Identification of a biological target: This is typically a protein or enzyme involved in a disease process.

Molecular Docking: The lead compound, this compound, is docked into the active site of the target to predict its binding mode and affinity.

In Silico Modification: Based on the docking results, modifications are made to the structure of the lead compound. For example, functional groups can be added or substituted to enhance interactions with the target.

Evaluation of Derivatives: The newly designed derivatives are then docked into

Occurrence and Environmental Fate Research

Detection in Natural Products and Biological Systems

Direct detection of Ethyl 2-methyloxazole-4-carboxylate in natural products or biological systems has not been extensively documented in publicly available research. However, the oxazole (B20620) ring system is a recurring motif in various natural products, often exhibiting a range of biological activities. mdpi.comderpharmachemica.com A number of natural products, particularly those isolated from marine environments, contain thiazole (B1198619) or oxazole heterocycles and have shown promising anti-tumor, antibacterial, and antiviral activities. mdpi.com

Research has identified related oxazole compounds in common food items. For instance, 4-Ethyl-2-methyloxazole has been detected in foods such as arabica and robusta coffee, as well as potatoes. hmdb.cafoodb.ca While this does not confirm the presence of this compound, it suggests that substituted oxazoles can be formed through natural processes, such as the Maillard reaction during the roasting of coffee beans. The presence of such analogs makes it plausible that this compound could also occur naturally, potentially as a minor component in complex matrices.

A targeted metabologenomic approach has been developed to selectively discover terminal oxazole-bearing natural products from bacteria, indicating the potential for a wider range of these compounds in microbial sources. nih.gov This method uses genes encoding for oxazole cyclase as a genomic signature to identify bacterial strains that may produce oxazole-containing compounds. nih.gov

The following table provides examples of related oxazole compounds detected in natural products, illustrating the potential for the natural occurrence of such chemical structures.

| Compound Name | Natural Source | Reference |

| 4-Ethyl-2-methyloxazole | Coffee (Arabica, Robusta), Potato | hmdb.cafoodb.ca |

| Bacillamide A, B, C | Bacillus endophyticus | mdpi.com |

| Neobacillamide A | Bacillus vallismortis | mdpi.com |

| Salarin C | Fascaplysinopsis sp. (sponge) | mdpi.com |

Environmental Degradation Studies and Persistence Analysis

Specific environmental degradation and persistence studies on this compound are not widely available. However, the environmental fate of heterocyclic compounds, in general, is an area of active research due to their widespread use and potential for persistence. mdpi.comnumberanalytics.com Heterocyclic pharmaceuticals, for example, are considered emerging contaminants due to their potential for persistence in various environmental matrices. mdpi.comresearchgate.net

Studies on heterocyclic polyaromatic hydrocarbons have shown that many are not readily biodegradable. nih.gov However, microbial communities can be adapted to degrade some of these persistent compounds. For instance, a bacterial inoculum from a wastewater treatment plant, when adapted over a year, developed the ability to mineralize carbazole (B46965), another heterocyclic compound. nih.gov This suggests that while compounds like this compound may be persistent, bioremediation could be a potential pathway for their removal from the environment.

The table below outlines the general environmental fate processes applicable to heterocyclic compounds like this compound.

| Process | Description | Potential Relevance to this compound |

| Biodegradation | Breakdown of organic matter by microorganisms. | The oxazole ring may confer resistance, but the ester linkage could be a point of initial attack. Adaptation of microbial communities may be necessary for complete degradation. nih.gov |

| Photolysis | Breakdown of compounds by light. | Heterocyclic aromatic structures can absorb UV radiation, potentially leading to photodegradation. |

| Hydrolysis | Chemical breakdown of a compound due to reaction with water. | The ethyl ester group is susceptible to hydrolysis, which would be a primary degradation pathway. |

| Sorption | Adherence of the compound to soil particles and sediments. | The polarity and structure of the molecule will determine its tendency to sorb to environmental matrices. |

Analytical Method Development for Environmental Monitoring

While specific analytical methods for the routine environmental monitoring of this compound have not been detailed in the literature, established methods for the analysis of similar compounds, such as other heterocyclic pharmaceuticals and carboxylic acid esters, are readily applicable. mdpi.comnih.gov

The primary techniques for the detection and quantification of trace organic contaminants in environmental samples are liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS). mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing polar and semi-polar compounds like this compound. Reversed-phase chromatography, using a C18 or similar column, would likely be employed to separate the analyte from the sample matrix. Detection by tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for quantification at very low concentrations (ng/L levels). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase the volatility of the compound or its degradation products (e.g., the corresponding carboxylic acid). ijiemr.org

Sample preparation is a critical step for environmental analysis and typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix (e.g., water, soil). mdpi.com

The following table summarizes the key aspects of a potential analytical method for this compound in environmental samples.

| Parameter | Recommended Approach | Details |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for polar compounds. mdpi.com |

| Chromatographic Column | C18 Reversed-Phase | Suitable for retaining and separating moderately polar organic molecules. |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. | Standard for reversed-phase LC of polar analytes. |

| Ionization Source | Electrospray Ionization (ESI) | Commonly used for polar compounds in LC-MS. |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | Provides structural confirmation and low detection limits through selected reaction monitoring (SRM). |

| Sample Preparation | Solid-Phase Extraction (SPE) | To concentrate the analyte from water samples and clean up the extract before injection. |

Future Research Directions and Challenges

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The demand for more efficient, cost-effective, and environmentally benign methods for synthesizing oxazole (B20620) derivatives, including ethyl 2-methyloxazole-4-carboxylate, is a primary driver of current research. ijpsonline.commdpi.com Traditional synthesis routes often involve hazardous materials and generate significant waste, prompting a shift towards green chemistry principles. ijpsonline.comnumberanalytics.com

Future investigations will likely focus on several key areas:

Advanced Catalysis: The use of novel catalysts is a cornerstone of modern synthetic chemistry. numberanalytics.com Research into heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, could lead to more selective and recyclable systems for oxazole synthesis. nih.gov For instance, a gold(I) complex immobilized on a polymer has been used for the annulation of terminal alkynes and nitriles to form 2,5-disubstituted oxazoles, a method that could be adapted. organic-chemistry.org Similarly, metal-free catalytic systems, like those using trifluoromethanesulfonic acid (TfOH) or photoredox catalysts, offer more sustainable alternatives to traditional metal-catalyzed reactions. organic-chemistry.org